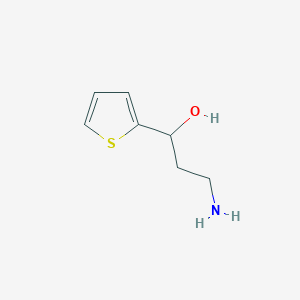

3-Amino-1-(thiophen-2-yl)propan-1-ol

Descripción general

Descripción

“3-Amino-1-(thiophen-2-yl)propan-1-ol” is a chemical compound with the molecular formula C8H13NOS . It is a solid substance at room temperature . This compound is used as an important intermediate for the synthesis of certain pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “3-Amino-1-(thiophen-2-yl)propan-1-ol” consists of a thiophene ring attached to a propanol chain with an amino group . The InChI code for this compound is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Physical And Chemical Properties Analysis

“3-Amino-1-(thiophen-2-yl)propan-1-ol” is a solid substance at room temperature . It has a molecular weight of 172.27 . The compound’s InChI code is 1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 .Aplicaciones Científicas De Investigación

Intermediate for Antidepressant R-Duloxetine

“3-Amino-1-(thiophen-2-yl)propan-1-ol” is an important intermediate for the antidepressant R-Duloxetine . R-Duloxetine is a safe and effective antidepressant developed by Eli Lilly. It is a dual reuptake inhibitor of serotonin and norepinephrine .

Industrial Chemistry and Material Science

Thiophene derivatives, such as “3-Amino-1-(thiophen-2-yl)propan-1-ol”, are utilized in industrial chemistry and material science as corrosion inhibitors .

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors .

Organic Field-Effect Transistors (OFETs)

This compound is used in the fabrication of organic field-effect transistors (OFETs) .

Organic Light-Emitting Diodes (OLEDs)

“3-Amino-1-(thiophen-2-yl)propan-1-ol” is used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmacological Properties

Molecules with the thiophene ring system, such as “3-Amino-1-(thiophen-2-yl)propan-1-ol”, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Experimental / Research Use

This compound is offered for experimental and research use .

Safety and Hazards

The safety information for “3-Amino-1-(thiophen-2-yl)propan-1-ol” indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

3-Amino-1-(thiophen-2-yl)propan-1-ol is a class of important intermediate for the anti-depressant R-Duloxetine . .

Mode of Action

It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Biochemical Pathways

Thiophene derivatives are known to play a vital role in the advancement of organic semiconductors, organic field-effect transistors (ofets), and in the fabrication of organic light-emitting diodes (oleds) .

Result of Action

It is known that thiophene derivatives exhibit many pharmacological properties .

Action Environment

It is known that the compound should be stored at room temperature .

Propiedades

IUPAC Name |

3-amino-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOQLYYHEOJCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CCN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichloro-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2880313.png)

![3-(4-Fluorophenyl)-7-[(3-fluorophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2880317.png)

![(Z)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2880319.png)

![(4As,7aS)-4a-(trifluoromethyl)-3,4,5,6,7,7a-hexahydro-2H-thiopyrano[2,3-c]pyrrole 1,1-dioxide](/img/structure/B2880320.png)

![N-(4-bromo-2-methylphenyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2880327.png)

![(1R,2S)-2-[(4-chloro-2-fluoroanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2880328.png)

![N-cyclohexyl-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2880331.png)